Neodymium gallium oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neodymium gallium oxide (NdGaO₃) is a compound that exhibits a tetragonal crystal structure. It is known for its distinct properties, making it suitable for various applications in electronics, optics, and materials science. The compound is characterized by its lemon yellow color and notable electrical, thermal, and mechanical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Neodymium gallium oxide can be synthesized using several methods, including:

Solid-State Reaction: This involves mixing neodymium oxide (Nd₂O₃) and gallium oxide (Ga₂O₃) in stoichiometric proportions, followed by calcination at high temperatures (typically around 1273–1473 K) in the air.

Hydrothermal Method: This method involves the reaction of neodymium and gallium precursors in an aqueous solution under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its simplicity and scalability. The process includes the following steps:

- Mixing of neodymium oxide and gallium oxide powders.

- Calcination at high temperatures to form the desired compound.

- Grinding and sieving to obtain the final product with the required particle size.

Analyse Des Réactions Chimiques

Electrochemical Reactivity

In asymmetric supercapacitors, Nd₃Ga₅O₁₂ demonstrates superior charge storage due to redox reactions involving neodymium and gallium ions:

-

Charge transfer : Reversible adsorption/desorption of electrolyte ions (e.g., OH⁻) at the electrode-electrolyte interface.

-

Redox activity : Partial oxidation/reduction of Nd³⁺ and Ga³⁺ during cycling, contributing to pseudocapacitance .

Performance metrics :

| Parameter | Nd₃Ga₅O₁₂ | Nd₃GaO₆ |

|---|---|---|

| Specific Capacitance | 418 F g⁻¹ | 320 F g⁻¹ |

| Energy Density | 20 W h kg⁻¹ | 15 W h kg⁻¹ |

| Power Density | 750 W kg⁻¹ | 600 W kg⁻¹ |

| Cycle Stability | 92% after 5k cycles | 85% after 5k cycles |

Stability and Degradation Mechanisms

-

Thermal Stability : Both phases remain intact up to 800°C, with no phase transitions detected via thermogravimetric analysis .

-

Chemical Stability : Resistant to acidic and alkaline electrolytes (pH 3–12), though prolonged exposure to strong acids (e.g., HCl) leads to gradual dissolution of Ga³⁺ ions.

-

Interfacial Reactions : Formation of a passivation layer (Nd-O-Ga) during cycling minimizes capacity fade .

Comparative Analysis

Nd₃Ga₅O₁₂ vs. Nd₃GaO₆ :

-

Surface Morphology : Nd₃Ga₅O₁₂ exhibits a porous nanoflake structure, enhancing ion diffusion, while Nd₃GaO₆ has aggregated nanoparticles.

-

Electron Transfer : Electrochemical impedance spectroscopy (EIS) reveals lower charge-transfer resistance in Nd₃Ga₅O₁₂ (18 Ω) vs. Nd₃GaO₆ (32 Ω) .

Future Research Directions

Applications De Recherche Scientifique

Electronic Applications

1.1 Substrates for Epitaxial Growth

Neodymium gallium oxide is primarily used as a substrate for the growth of epitaxial films, particularly high-temperature superconductors like yttrium barium copper oxide (YBCO). The low lattice mismatch (-0.27%) between this compound and YBCO allows for the formation of high-quality thin films, essential for various electronic applications. This property has made it a preferred choice in the fabrication of superconducting devices, which are critical for applications in quantum computing and advanced magnetic systems .

| Material | Lattice Mismatch (%) | Application |

|---|---|---|

| This compound | -0.27 | Substrate for YBCO epitaxy |

| Yttrium Barium Copper Oxide | N/A | High-temperature superconductors |

1.2 Memristors

Recent studies have highlighted the potential of gallium oxide-based materials, including this compound, in memristor technology. Memristors are crucial for developing non-volatile memory devices that can operate at high temperatures (up to 600 K). The ability to manipulate resistive switching through oxygen vacancy management opens avenues for advanced computing architectures .

Optical Applications

2.1 Scintillators and Lasers

Neodymium gallium garnets are recognized for their excellent luminescence properties, making them suitable for scintillator applications in radiation detection and imaging. Their hardness and optical clarity enhance their utility in laser applications, where they can be used as laser hosts due to their efficient energy transfer mechanisms .

| Property | Value | Application |

|---|---|---|

| Luminescence Efficiency | High | Scintillators |

| Hardness | High | Laser Hosts |

Material Science Applications

3.1 Supercapacitors

Research indicates that neodymium gallium oxides exhibit high specific capacitance and electrochemical stability, making them suitable candidates for supercapacitor applications. These materials can withstand numerous charge-discharge cycles, which is essential for energy storage technologies .

Case Studies

Case Study 1: Epitaxial Growth of YBCO Films

A study conducted on the growth of YBCO films on this compound substrates demonstrated that films exhibited superior critical current densities compared to those grown on other substrates. This advancement is pivotal for enhancing the performance of superconducting circuits used in high-energy physics experiments.

Case Study 2: Development of High-Temperature Memristors

In another investigation, researchers developed a memristor using a this compound matrix that operated effectively at elevated temperatures. The device showcased improved switching speeds and endurance compared to traditional materials, indicating its potential for future memory technologies .

Mécanisme D'action

The mechanism by which neodymium gallium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s tetragonal crystal structure influences its behavior under various conditions, including electrical and thermal conductivity. The molecular targets and pathways involved depend on the specific application, such as electron transport in electronic devices or light transmission in optical applications .

Comparaison Avec Des Composés Similaires

Gallium Oxide (Ga₂O₃): Known for its wide bandgap and applications in power electronics and UV photodetectors.

Neodymium Oxide (Nd₂O₃): Used in the production of neodymium magnets and as a dopant in various materials.

Neodymium-Doped Yttrium Aluminum Garnet (NdYAG): Widely used in laser applications.

Comparison: Neodymium gallium oxide is unique due to its combination of neodymium and gallium, resulting in distinct electrical, thermal, and optical properties. Compared to gallium oxide, this compound has a different crystal structure and bandgap, making it suitable for specific applications where these properties are advantageous. Neodymium-doped yttrium aluminum garnet, on the other hand, is primarily used in laser technology, whereas this compound finds broader applications in electronics and optics.

Activité Biologique

Neodymium gallium oxide (NdGaO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial applications. This article explores the biological activity of this compound, drawing on recent research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound exists in various stable phases, primarily Nd3Ga5O12 and Nd3GaO6. These compounds have been synthesized using environmentally friendly methods such as the citrate-gel-matrix approach, which enhances their electrochemical properties and stability, making them suitable for various applications, including supercapacitors and potentially in biological contexts .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, primarily through mechanisms similar to those of gallium-based compounds. Gallium compounds have been shown to inhibit tumor cell proliferation by mimicking iron and disrupting iron-dependent metabolic processes in cancer cells. This mechanism is crucial as many tumors rely on iron for growth and survival.

- Iron Mimicry : this compound may function as an iron mimic, disrupting iron homeostasis within cancer cells. This interference can lead to reduced proliferation rates and increased apoptosis (programmed cell death) in tumor cells .

- Reactive Oxygen Species (ROS) Production : The compound may also induce oxidative stress through the generation of reactive oxygen species, further contributing to its anticancer effects .

Antimicrobial Activity

This compound's biological activity extends to antimicrobial properties. Gallium-based compounds are known for their antibacterial effects against a range of pathogens, including multidrug-resistant bacteria.

Antibacterial Mechanisms

- Biofilm Disruption : Similar to other gallium compounds, this compound may disrupt biofilm formation, a critical factor in bacterial resistance. By inhibiting biofilm development, the compound enhances the efficacy of existing antibiotics .

- Targeting Iron Metabolism : The antibacterial action is primarily attributed to its ability to mimic iron, leading to disturbances in bacterial iron metabolism and subsequent cell death .

Case Studies

- Gallium Nitrate in Cancer Therapy : A study demonstrated that gallium nitrate (a related compound) effectively inhibits the proliferation of non-Hodgkin's lymphoma cells both in vitro and in vivo. This highlights the potential for this compound to exhibit similar therapeutic effects against various cancers .

- Antimicrobial Efficacy Against MDR Pathogens : Research has shown that gallium compounds can effectively combat multidrug-resistant pathogens such as Pseudomonas aeruginosa and Mycobacterium tuberculosis, suggesting that this compound may have comparable efficacy .

Data Tables

| Property | This compound | Gallium Nitrate | Other Gallium Compounds |

|---|---|---|---|

| Anticancer Activity | Yes | Yes | Yes |

| Antibacterial Activity | Yes | Limited | Yes |

| Mechanism of Action | Iron mimicry | Iron mimicry | Iron mimicry |

| Phase Stability | Nd3Ga5O12, Nd3GaO6 | Not applicable | Various |

Propriétés

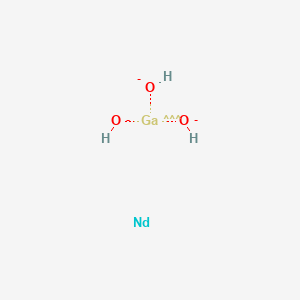

InChI |

InChI=1S/Ga.Nd.3H2O/h;;3*1H2/p-3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDBLBKUYMECBD-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Ga].[Nd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH3NdO3-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.